molecular formula C17H16O4 B086047 5,7-Dimethoxyflavanone CAS No. 1036-72-2

5,7-Dimethoxyflavanone

Cat. No. B086047
CAS RN: 1036-72-2
M. Wt: 284.31 g/mol
InChI Key: IAFBOKYTDSDNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,7-Dimethoxyflavanone and related compounds has been explored through various chemical pathways. A notable study outlines the synthesis of natural homoisoflavonoids, closely related to 5,7-Dimethoxyflavanone, via a linear step process starting from known 4-chromenones, highlighting chemoselective reduction and selective deprotection methods (Lee et al., 2016). Another approach for synthesizing flavonoid derivatives, including the target compound, involves a multi-step process that utilizes commercially available phenols, showcasing the versatility in creating these complex structures (Kim et al., 2022).

Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxyflavanone is characterized by the presence of two methoxy groups at the 5th and 7th positions of the flavanone skeleton. This structural arrangement significantly influences its chemical behavior and biological activity. Structural elucidation techniques, such as NMR and mass spectrometry, have been pivotal in confirming the configurations of synthesized compounds (Hong-qi, 2009).

Chemical Reactions and Properties

5,7-Dimethoxyflavanone participates in various chemical reactions, reflective of its functional groups. Studies have explored its reactivity, particularly focusing on its potential to undergo transformations such as the formation of antimicrobial agents through modifications of its hydroxyflavanone derivatives (Zhang et al., 2016). These reactions underscore the compound's chemical versatility and potential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of 5,7-Dimethoxyflavanone, such as solubility, melting point, and stability, are influenced by its molecular structure. The methoxy groups contribute to its lipophilicity, affecting its absorption and bioavailability in biological systems. However, specific studies detailing these properties are limited, emphasizing the need for further research in this area.

Chemical Properties Analysis

5,7-Dimethoxyflavanone's chemical properties, including its reactivity towards other compounds and stability under various conditions, are essential for understanding its potential applications. Its antioxidant and potential chemopreventive properties have been highlighted, with studies demonstrating its ability to inhibit P-glycoprotein, suggesting implications for overcoming cancer multi-drug resistance (Teng et al., 2021).

Scientific Research Applications

Sarcopenia Treatment

  • Scientific Field : Biotechnology
  • Application Summary : 5,7-Dimethoxyflavone (DMF), a major flavone found in Kaempferia parviflora, has been studied for its inhibitory activity on sarcopenia, a muscle disease characterized by the loss of muscle mass and dysfunction with advancing age .
  • Methods of Application : In the study, 18-month-old mice were orally administered DMF at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks .
  • Results : DMF stimulated grip strength and exercise endurance, increased muscle mass and volume, and improved protein turnover and mitochondria function . It also alleviated inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .

Antioxidant, Anticholinesterasic, Antibacterial and Antitumor Activities

  • Scientific Field : Applied Sciences
  • Application Summary : 5,7-Dimethoxyflavanone has been evaluated for its antioxidant, anticholinesterasic, antibacterial and antitumor activities .
  • Methods of Application : The synthesis of hydroxy and/or methoxychalcones was studied using less common bases, such as sodium hydride (NaH) and lithium bis (trimethylsilyl)amide (LiHMDS), in the aldol condensation .
  • Results : 4′-Hydroxy-5,7-dimethoxyflavanone and 2′-hydroxy-4-methoxychalcone were the compounds with the best antitumor activity . 2′,4′,4-Trihydroxychalcone was the most active compound in terms of antioxidant, anti-butyrylcholinesterase and antimicrobial activity .

Enhancing Barrier Function in Human Intestinal Cells

  • Scientific Field : Phytochemistry
  • Application Summary : 5,7-Dimethoxyflavone has been used to enhance barrier function by increasing occludin and reducing claudin-2 in human intestinal Caco-2 cells .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling 5,7-Dimethoxyflavanone, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While 5,7-Dimethoxyflavanone has shown potential in various biological activities, its anti-sarcopenic effect remains to be elucidated . Future research could focus on further investigating its inhibitory activity on sarcopenia and other potential therapeutic applications .

properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxyflavanone

CAS RN

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxyflavanone
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyflavanone
Reactant of Route 3
Reactant of Route 3
5,7-Dimethoxyflavanone
Reactant of Route 4
Reactant of Route 4
5,7-Dimethoxyflavanone
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxyflavanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,7-Dimethoxyflavanone

Citations

For This Compound
664
Citations
TA Tran, KS Ahn, YW Song, JY Moon, M Cho… - Archives of biochemistry …, 2014 - Elsevier
Accumulating evidence has displayed that targeting cancer stem cells (CSCs) is a very promising way for anti-cancer therapies. 2′,3′-Dimethoxyflavanone (2′,3′-DMF) showed the …
Number of citations: 19 www.sciencedirect.com
AA Abd El-Hafeez, T Fujimura, R Kamei, N Hirakawa… - Cytotechnology, 2018 - Springer
Perilla frutescens is an Asian dietary herb consumed as an essential seasoning in Japanese cuisine as well as used for a Chinese medicine. Here, we report that a newly found …
Number of citations: 10 link.springer.com
A Maeda, K Hirano, S Maeda, A Okuizumi… - Biochemical and …, 2022 - Elsevier
IL-17-producing T-helper 17 (Th17) cells are involved in the pathogenesis of autoimmune disorders such as rheumatoid arthritis (RA). Here, we show that a methoxyflavanone from the …
Number of citations: 1 www.sciencedirect.com
DD Orhan, B Özçelik, S Özgen, F Ergun - Microbiological research, 2010 - Elsevier
Antibacterial and antifungal activities of six plant-derived flavonoids representing two different structural groups were evaluated against standard strains of Escherichia coli, …
Number of citations: 598 www.sciencedirect.com
B Özçelik, DD Orhan, S Özgen, F Ergun - Tropical Journal of …, 2008 - ajol.info
Purpose: In the present study, six flavonoids (5, 7-dimethoxyflavanone-4'-O-β-D-glucopyranoside, 5, 7-dimethoxyflavanone-4'-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-…
Number of citations: 93 www.ajol.info
HP Dahiya, NR Bannerjee - 1978 - nopr.niscpr.res.in
Polarograms of 5, 7-dimethoxyflavanone in BR and simple buffers and in KOH solutions exhibit single twoelectronirreversible waves, with Iimtting current, controlled by the rate ofprior …
Number of citations: 1 nopr.niscpr.res.in
M Shoja - Zeitschrift für Kristallographie-New Crystal Structures, 1997 - degruyter.com
Source of material: Indofine Chemical Co. The reported structure is the continuation in the systematic study of the conformational preferences of the flavanones using single crystal X-ray …
Number of citations: 4 www.degruyter.com
TD Xuan, M Fukuta, AC Wei, AA Elzaawely… - Journal of Natural …, 2008 - Springer
The chemical composition of kava (Piper methysticum) lactones and various phytochemicals obtained following the sonication of ground kava roots extracted in the solvents hexane, …
Number of citations: 73 link.springer.com
YK Rao, SH Fang, YM Tzeng - Journal of ethnopharmacology, 2005 - Elsevier
The anti-inflammatory activities of five flavonoids, namely 5,7-dimethoxyflavanone (1), 5,7-dimethoxy-3′,4′-methylenedioxyflavanone (2), isobonducellin (3), 2′-hydroxy-2,3,4′,6′-…
Number of citations: 170 www.sciencedirect.com
DV Tarbeeva, SA Fedoreev, MV Veselova… - Chemistry of Natural …, 2015 - Springer
Five known isoflavonoids (6–8, 11, 16), one flavonoid (14), four hydroxybenzoic acids (1–4), and a new 7-O-β-D-glucopyranoside of 5,7-dihydroxy-2′,6-dimethoxyisoflavone (5) were …
Number of citations: 21 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.